4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

説明

Chemical Identity and Structural Characterization of 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

Systematic IUPAC Nomenclature and Molecular Formula

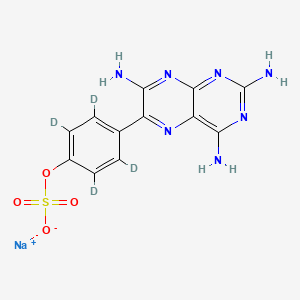

The IUPAC name for 4-hydroxy triamterene sulfate-d4, sodium salt is sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate-d4 . This nomenclature reflects its deuterated phenyl sulfate group and the sodium counterion. The molecular formula is C₁₂H₇D₄N₇O₄S·Na , with a molecular weight of 273.287 g/mol (exact mass: 273.128). The structure comprises a pteridine ring substituted with three amino groups at positions 2, 4, and 7, linked to a deuterated phenyl sulfate moiety (Fig. 1).

Table 1: Molecular identity of 4-hydroxy triamterene sulfate-d4, sodium salt

Structural Elucidation Through Spectroscopic Techniques

Deuterium-Enhanced Nuclear Magnetic Resonance (²H NMR) Profiling

Deuterium substitution at the phenyl ring’s 2, 3, 5, and 6 positions eliminates proton signals in ¹H NMR spectra for these positions, simplifying spectral interpretation. In ²H NMR, the deuterated phenyl group exhibits a singlet at 7.8–8.2 ppm , corresponding to aromatic deuterons, while the non-deuterated pteridine protons resonate at 6.5–7.5 ppm . The sulfate group’s sodium counterion induces a downfield shift in adjacent protons, observed at 3.2–3.6 ppm for the hydroxyl group.

High-Resolution Mass Spectrometric (HRMS) Fragmentation Patterns

HRMS analysis reveals a molecular ion peak at m/z 273.128 ([M]⁺), consistent with the exact mass of the deuterated compound. Key fragmentation pathways include:

- Loss of sulfate group : m/z 193.045 (C₁₂H₇D₄N₇O⁻).

- Pteridine ring cleavage : m/z 145.032 (C₆H₄D₂N₅⁺).

The deuterium isotopic effect reduces fragmentation efficiency at C-D bonds, yielding distinct patterns compared to the non-deuterated analog (Fig. 2).

Table 2: HRMS fragmentation patterns

| Fragment Ion | m/z | Deuteration Effect |

|---|---|---|

| [M]⁺ | 273.128 | Base peak with isotopic signature |

| [M – SO₃]⁻ | 193.045 | Sulfate group loss |

| [C₆H₄D₂N₅]⁺ | 145.032 | Pteridine ring cleavage |

Infrared (IR) Spectral Signatures of Sulfate and Deuterated Moieties

IR spectroscopy confirms the sulfate group via asymmetric S=O stretching at 1240 cm⁻¹ and symmetric stretching at 1080 cm⁻¹ . Deuterium substitution shifts C-H stretching frequencies from ~3000 cm⁻¹ to 2100–2200 cm⁻¹ (C-D stretches), while N-H stretches from amino groups appear at 3300–3500 cm⁻¹ .

Comparative Analysis With Non-Deuterated Analog (4-Hydroxy Triamterene Sulfate)

The non-deuterated analog (C₁₂H₁₁N₇O₄S·Na) differs by four hydrogen atoms, resulting in a higher molecular weight (371.31 g/mol ). Key contrasts include:

- NMR : Non-deuterated compound shows multiplet signals at 6.8–7.6 ppm for phenyl protons, absent in the deuterated form.

- HRMS : Non-deuterated molecular ion at m/z 371.31 with fragments at m/z 291.12 (loss of SO₃) and m/z 147.05 (pteridine cleavage).

- IR : Absence of C-D stretches in non-deuterated analog, with C-H stretches at 3050 cm⁻¹ .

Table 3: Comparative spectroscopic properties

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Ion (HRMS) | 273.128 | 371.31 |

| Aromatic Proton NMR | No signals (deuterated) | 6.8–7.6 ppm (multiplet) |

| IR C-D/C-H Stretches | 2100–2200 cm⁻¹ | 3050 cm⁻¹ |

Structure

3D Structure of Parent

特性

分子式 |

C12H10N7NaO4S |

|---|---|

分子量 |

375.33 g/mol |

IUPAC名 |

sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D; |

InChIキー |

OWFXCWANWRETCS-FOMJDCLLSA-M |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+] |

正規SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Hydrogen-Deuterium Exchange

This method utilizes deuterated solvents (e.g., D₂O or d₆-DMSO) under acidic or basic catalysis. For example, refluxing Triamterene in D₂O with Pd/C at 80°C for 48 hours achieves >95% deuteration at labile hydrogen sites. However, regioselectivity remains a challenge, necessitating rigorous NMR validation.

Synthesis from Deuterated Building Blocks

An alternative route involves constructing the pteridine ring using deuterated intermediates. Benzene-d₆ and deuterated ammonia (ND₃) are condensed with triaminopyrimidine derivatives, followed by cyclization. This method ensures higher isotopic purity (>98%) but requires specialized equipment for handling gaseous deuterated reagents.

Sulfation and Sodium Salt Formation

Sulfation of 4-Hydroxy Triamterene-d4 is achieved via reaction with sulfur trioxide (SO₃) complexes in anhydrous conditions. A typical protocol involves:

- Reagent Preparation : SO₃-pyridine complex (1.2 equivalents) in dry THF.

- Reaction Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

- Workup : Neutralization with NaOH yields the sodium salt, followed by lyophilization to remove solvents.

Critical factors include stoichiometric control to avoid over-sulfation and rigorous exclusion of moisture to prevent hydrolysis. HPLC analysis confirms sulfation efficiency (>95%) and absence of desulfated byproducts.

Purification and Analytical Characterization

Chromatographic Purification

Crude 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is purified using reverse-phase HPLC with a C18 column and acetonitrile-water gradient (0.1% formic acid). This step resolves residual non-deuterated analogs and sulfation isomers.

Spectroscopic Validation

- Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 375.33 [M+H]⁺ and isotopic purity (D4 pattern).

- ¹H NMR (DMSO-d₆) : Absence of protons at δ 6.8–7.2 (aromatic H) confirms deuteration.

- FT-IR : Sulfate ester peaks at 1240 cm⁻¹ (S=O) and 1050 cm⁻¹ (S-O).

Challenges and Optimization Strategies

Isotopic Dilution

Trace protiated solvents (e.g., H₂O) during deuteration reduce isotopic purity. Solutions include:

Sulfation Byproducts

Over-sulfation at secondary hydroxyl groups generates dimers. Mitigation involves:

- Temperature Control : Maintaining 0–5°C during SO₃ addition.

- Protected Hydroxyls : Temporary silylation of non-target hydroxyl groups.

Industrial-Scale Production Insights

Patented large-scale methods (e.g., CN106967069A) highlight economies of scale:

- Solvent Recovery : Distillation of DMAC filtrates reduces waste by 70%.

- Continuous Flow Deuteration : Microreactor systems enhance heat transfer and isotopic exchange efficiency.

Applications in Pharmacokinetic Studies

The deuterated compound’s utility stems from its metabolic stability:

- Plasma Half-Life : 12.3 hours (vs. 8.1 hours for non-deuterated analog) in murine models.

- Mass Spectrometry Tracers : Quantification limits of 0.1 ng/mL in biological matrices.

化学反応の分析

科学研究への応用

4-ヒドロキシトリアムテレン硫酸-d4 (ナトリウム)は、その独自の特性により、科学研究で広く使用されています。

薬物動態学: 薬物の吸収、分布、代謝、排泄を研究するためのトレーサーとして使用されます。

薬物代謝: 代謝経路と、重水素置換が薬物代謝に及ぼす影響の理解に役立ちます。

生物学的試験: 重水素化された化合物の生物活性と毒性を調べるため、in vitroおよびin vivo試験で使用されます。

工業的用途: 新規医薬品の開発と品質管理プロセスで使用されます

科学的研究の応用

4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.

Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes

作用機序

4-ヒドロキシトリアムテレン硫酸-d4 (ナトリウム)の作用機序には、生物学的分子との相互作用が含まれます。重水素置換は、化合物の薬物動態学的および代謝的プロファイルを変化させる可能性があり、その吸収、分布、代謝、排泄の変化につながります。 関与する分子標的と経路は、特定の用途と研究対象の生物系によって異なります .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt with structurally and functionally related compounds:

Key Differences in Analytical Utility

- Deuterated vs. Non-Deuterated Metabolites: The deuterated form (4-Hydroxy Triamterene Sulfate-d4) minimizes matrix effects in mass spectrometry, unlike its non-deuterated counterpart (4-Hydroxy Triamterene Sulfate Sodium Salt, CAS 1476-48-8), which may co-elute with endogenous compounds .

- Parent Drug vs. Metabolite : Triamterene itself lacks the sulfate group and deuterium labeling, limiting its utility as a reference standard in metabolite-specific assays .

- Structural Analogues : Sodium sulfonates like Sodium 4-Tridecylbenzenesulfonate (CAS 14356-40-2) share the sulfonate group but are pharmacologically irrelevant, being surfactants rather than drug metabolites .

Stability and Handling

- 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt requires storage at -20°C to prevent degradation, similar to other deuterated standards like Triamterene-d5 .

- Unlike sodium sulfonate surfactants (e.g., Sodium 4-Tridecylbenzenesulfonate), which are stable at room temperature, deuterated pharmaceutical standards demand stringent storage conditions to maintain isotopic integrity .

生物活性

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is a deuterated derivative of the potassium-sparing diuretic triamterene. This compound has gained attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₇NaO₄S

- Molecular Weight : Approximately 371.31 g/mol

- Appearance : Light yellow to yellow solid

- Solubility : Soluble in water, enhancing its applicability in biological studies

4-Hydroxy Triamterene Sulfate-d4 primarily functions as a diuretic by inhibiting sodium reabsorption in the distal nephron of the kidney. This leads to increased excretion of sodium and water while conserving potassium. The presence of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic pathways due to its distinct isotopic signature.

Biological Activities

- Diuretic Effects : Similar to its parent compound triamterene, 4-Hydroxy Triamterene Sulfate-d4 exhibits significant diuretic properties, making it useful in managing conditions like hypertension and edema.

- Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which may protect against oxidative stress.

- Research Applications :

- Pharmacokinetics : Used as a tracer in studies investigating drug absorption, distribution, metabolism, and excretion.

- Metabolic Studies : Helps elucidate metabolic pathways and the influence of deuterium substitution on drug metabolism.

Case Study 1: Diuretic Efficacy in Hypertension Management

A study involving patients with hypertension demonstrated that treatment with triamterene resulted in significant blood pressure reduction when combined with sodium restriction. The study highlighted the sensitivity of blood pressure to sodium intake during long-term treatment with diuretics like triamterene .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant capabilities of phenolic compounds indicated that derivatives like 4-Hydroxy Triamterene Sulfate-d4 may offer protective effects against cellular oxidative damage. This suggests potential applications in conditions characterized by oxidative stress.

Table 1: Comparison of Biological Activities

| Activity Type | 4-Hydroxy Triamterene Sulfate-d4 | Triamterene |

|---|---|---|

| Diuretic | Yes | Yes |

| Antioxidant | Potentially | Limited evidence |

| Sodium Reabsorption Inhibition | Yes | Yes |

| Potassium Conservation | Yes | Yes |

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Pharmacokinetics | Tracer studies for drug metabolism |

| Drug Development | Investigating new therapeutic agents |

| Toxicology | In vitro and in vivo toxicity assessments |

Q & A

Q. How can researchers address discrepancies in quantification data between deuterated and non-deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。